5-nitro-2-(1-piperidinyl)-N-[3-(trifluoromethyl)phenyl]benzamide
Overview
Description
5-nitro-2-(1-piperidinyl)-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that has been widely studied in scientific research due to its potential pharmacological properties. This compound is commonly referred to as NTRX-07 and has been shown to have potential as a therapeutic agent for a variety of neurological disorders.
Mechanism of Action
The exact mechanism of action of NTRX-07 is not fully understood, but it is believed to act by modulating the activity of various neurotransmitter systems in the brain. Specifically, NTRX-07 has been shown to increase the levels of the neurotransmitters dopamine and serotonin in the brain, which may contribute to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
NTRX-07 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation in the brain, as well as improve cognitive function and motor performance. Additionally, NTRX-07 has been shown to increase the levels of certain neurotrophic factors, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using NTRX-07 in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. Additionally, NTRX-07 has been shown to have good bioavailability and can easily cross the blood-brain barrier, making it an attractive candidate for therapeutic development. One limitation of using NTRX-07 in lab experiments is its relatively high cost compared to other compounds with similar pharmacological properties.
Future Directions
There are many potential future directions for research on NTRX-07. One area of interest is the potential use of NTRX-07 as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of NTRX-07 and to identify potential drug targets for therapeutic development. Finally, there is a need for further studies to assess the safety and efficacy of NTRX-07 in human clinical trials.
Scientific Research Applications
NTRX-07 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of traumatic brain injury, stroke, and spinal cord injury. Additionally, NTRX-07 has been shown to have anti-inflammatory effects and may have potential as a treatment for neuroinflammatory disorders such as multiple sclerosis.
properties
IUPAC Name |
5-nitro-2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c20-19(21,22)13-5-4-6-14(11-13)23-18(26)16-12-15(25(27)28)7-8-17(16)24-9-2-1-3-10-24/h4-8,11-12H,1-3,9-10H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFULFFCDODWYKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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